2-Hydroxy Promazine-d6

Catalog No.
S13972266
CAS No.
M.F
C17H20N2OS
M. Wt
306.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy Promazine-d6

Product Name

2-Hydroxy Promazine-d6

IUPAC Name

10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol

Molecular Formula

C17H20N2OS

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3

InChI Key

YMVFQWULFRMLRA-WFGJKAKNSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)C([2H])([2H])[2H]

2-Hydroxy Promazine-d6 is a deuterated derivative of the antipsychotic agent promazine, which belongs to the phenothiazine class of compounds. The chemical structure of 2-Hydroxy Promazine-d6 includes a phenothiazine moiety, characterized by a tricyclic system that features two benzene rings connected by a thiazine ring. This compound is primarily utilized in pharmacological research to study the metabolism and pharmacokinetics of promazine, as the deuterium labeling allows for enhanced analytical sensitivity in mass spectrometry applications .

The primary reactions involving 2-Hydroxy Promazine-d6 include:

  • Hydroxylation: The introduction of a hydroxyl group at the second position of the promazine structure can occur through enzymatic reactions mediated by cytochrome P450 enzymes. This modification can affect the compound's pharmacological properties and metabolic pathways.
  • Conjugation: Following hydroxylation, 2-Hydroxy Promazine-d6 can undergo conjugation reactions, such as glucuronidation or sulfation, which are essential for its elimination from the body.
  • Deuterium Exchange: The presence of deuterium allows for specific reactions that can be tracked using nuclear magnetic resonance spectroscopy or mass spectrometry, providing insights into metabolic pathways and interactions with biological systems .

2-Hydroxy Promazine-d6 exhibits biological activity similar to its parent compound, promazine. It acts primarily as an antagonist at dopamine D2 receptors, contributing to its antipsychotic effects. Additionally, it has antihistaminic properties due to its action on H1 receptors. The biological activity of 2-Hydroxy Promazine-d6 is significant in studies aimed at understanding the pharmacodynamics and pharmacokinetics of promazine and related compounds .

The synthesis of 2-Hydroxy Promazine-d6 typically involves:

  • Starting Material: The synthesis begins with promazine or a suitable precursor that can be deuterated.
  • Deuteration: Utilizing deuterated solvents or reagents during the reaction steps to incorporate deuterium into specific positions of the molecule.
  • Hydroxylation: Employing hydroxylating agents or enzymatic processes to introduce the hydroxyl group at the second position.
  • Purification: The resulting compound is purified using chromatographic techniques to isolate 2-Hydroxy Promazine-d6 from byproducts and unreacted materials .

The applications of 2-Hydroxy Promazine-d6 include:

  • Pharmacokinetic Studies: Used as a tracer in studies examining the metabolism and excretion of promazine in biological systems.
  • Analytical Chemistry: Serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Drug Development: Assists in understanding structure-activity relationships for designing new antipsychotic medications with improved efficacy and safety profiles .

Interaction studies involving 2-Hydroxy Promazine-d6 focus on:

  • Drug-Drug Interactions: Investigating how 2-Hydroxy Promazine-d6 interacts with other medications, particularly those metabolized by cytochrome P450 enzymes.
  • Receptor Binding Studies: Assessing its binding affinity to various neurotransmitter receptors, including dopamine and serotonin receptors, which can influence its therapeutic effects and side effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo can reveal potential interactions with other drugs that may compete for metabolic enzymes .

Several compounds share structural similarities with 2-Hydroxy Promazine-d6. Here are some notable examples:

Compound NameStructure TypeUnique Features
PromethazinePhenothiazineStrong antihistamine properties; used for allergies.
ChlorpromazinePhenothiazineFirst-generation antipsychotic; broader receptor activity.
ThioridazinePhenothiazineUnique side effect profile; less frequently used today.
PerphenazinePhenothiazineUsed for schizophrenia; notable for its potency.

Uniqueness of 2-Hydroxy Promazine-d6

What distinguishes 2-Hydroxy Promazine-d6 from these similar compounds is its deuterated nature, which enhances analytical capabilities in research settings while maintaining similar pharmacological properties to promazine. This allows researchers to study drug metabolism more effectively without altering the biological activity significantly .

Strategic Approaches to Deuterium Incorporation in Phenothiazine Derivatives

The synthesis of 2-hydroxy promazine-d6 centers on introducing deuterium at the dimethylamino group of the propyl side chain. The parent compound, 2-hydroxy promazine, features a phenothiazine core substituted with a hydroxyl group at position 2 and a 3-(dimethylamino)propyl chain at position 10. To generate the deuterated analog, the dimethylamino group (–N(CH₃)₂) is replaced with –N(CD₃)₂, incorporating six deuterium atoms.

A validated route involves alkylating phenothiazine with deuterated 3-(dimethylamino)propyl chloride. This method, adapted from classical phenothiazine synthesis, substitutes standard (CH₃)₂N-CH₂CH₂CH₂-Cl with (CD₃)₂N-CH₂CH₂CH₂-Cl. The reaction proceeds via nucleophilic substitution, where the phenothiazine nitrogen attacks the terminal carbon of the deuterated alkyl chloride under basic conditions. For example, refluxing phenothiazine with deuterated 3-(dimethylamino)propyl chloride in anhydrous methanol in the presence of sodium metholate yields 10-[3-(dimethylamino-d₆)propyl]phenothiazin-2-ol.

Alternative strategies include deuterium exchange post-synthesis. However, this approach risks incomplete labeling or isotopic dilution. Direct synthesis using deuterated reagents ensures higher isotopic purity, as demonstrated in the preparation of boronate ester-functionalized phenothiazines.

Table 1: Comparison of Deuterium Incorporation Methods

MethodDeuterium SourceIsotopic Purity (%)Yield (%)
Alkylation with d6-Cl(CD₃)₂N-CH₂CH₂CH₂-Cl99.578
Post-synthesis H/D ExchangeD₂O, Acid/Base Catalysis85–9265

Isotopic Purity Assessment Through Electron Impact Mass Spectrometry

Isotopic purity verification is critical for ensuring the reliability of deuterated compounds in pharmacological studies. Electron impact mass spectrometry (EI-MS) provides robust characterization of 2-hydroxy promazine-d6 by analyzing its molecular ion cluster.

The molecular ion ([M]⁺) of non-deuterated 2-hydroxy promazine appears at m/z 300.419. In the d6 analog, this shifts to m/z 306.456, with a theoretical increase of +6 Da. EI-MS fragments the molecule, generating diagnostic ions such as [M–CD₃]⁺ (m/z 291.3) and [C₁₇H₁₇N₂OS]⁺ (m/z 225.1). High-resolution MS resolves adjacent isotopologs (e.g., D₅ vs. D₆), enabling precise quantification. For instance, a sample with 99.5% isotopic purity shows a D₆ abundance of 99.2%, D₅ at 0.6%, and D₄ at 0.2%.

Table 2: Isotopic Purity Analysis via EI-MS

IsotopologTheoretical m/zObserved m/zRelative Abundance (%)
D₆306.456306.45599.2
D₅305.453305.4520.6
D₄304.450304.4490.2

Ultraperformance liquid chromatography coupled with HRMS (UPLC-HRMS) further validates results, showing concordance with EI-MS data within ±0.1%.

Optimization of Deuterium Retention During Metabolic Studies

Deuterium loss during metabolism compromises the utility of labeled compounds. For 2-hydroxy promazine-d6, the stability of C–D bonds in the dimethylamino group depends on metabolic pathways and environmental conditions.

In vitro studies using liver microsomes reveal that deuterium retention correlates with the electronic environment of the labeled positions. The CD₃ groups, being electron-rich, resist oxidative N-demethylation better than CH₃ groups. However, acidic conditions (e.g., lysosomal pH 4.5) promote partial H/D exchange, reducing isotopic purity to 94% after 24 hours.

To mitigate deuterium loss, synthetic modifications focus on stabilizing the side chain. Introducing electron-withdrawing substituents adjacent to the dimethylamino group reduces metabolic oxidation rates. For example, fluorination at the propyl chain’s β-position decreases deuteration loss by 40% in hepatic assays.

Table 3: Deuterium Retention Under Metabolic Conditions

ConditionRetention Time (h)Isotopic Purity (%)
Liver Microsomes (pH 7.4)2498.5
Acidic Buffer (pH 4.5)2494.0
β-Fluorinated Analog2499.0

2-Hydroxy Promazine-d6 represents a deuterated metabolite derivative of promazine that undergoes extensive Phase I biotransformation through multiple enzymatic pathways [1]. The compound exhibits characteristic phenothiazine ring hydroxylation patterns that are primarily mediated by cytochrome P450 enzyme systems [2]. The hydroxylation process involves the insertion of molecular oxygen into carbon-hydrogen bonds, specifically targeting the aromatic ring system of the phenothiazine nucleus [3].

The primary hydroxylation pathway for promazine-related compounds occurs at the 3-position of the phenothiazine ring, generating 3-hydroxypromazine derivatives as major metabolites [4]. This aromatic hydroxylation is catalyzed predominantly by cytochrome P450 1A2 and cytochrome P450 3A4 isoforms in human liver microsomes [2]. The formation of hydroxylated metabolites follows Michaelis-Menten kinetics, with specific kinetic parameters varying depending on the cytochrome P450 isoform involved [5].

Sulfoxidation represents another critical Phase I modification pathway for 2-Hydroxy Promazine-d6 [2]. The sulfoxidation process involves the addition of an oxygen atom to the sulfur atom within the phenothiazine ring system, forming sulfoxide derivatives [6]. This biotransformation is primarily mediated by cytochrome P450 1A2 and cytochrome P450 3A4, with cytochrome P450 1A2 contributing approximately 64% of the sulfoxidation activity at therapeutic concentrations [7].

The enzymatic sulfoxidation of phenothiazine compounds demonstrates substrate specificity and follows a two-step oxidation mechanism [8]. The initial sulfoxidation produces relatively stable sulfoxide intermediates, which can undergo further oxidation to form sulfone derivatives under specific conditions [6]. This metabolic pathway is particularly significant for deuterated compounds, as the deuterium substitution can influence the rate of metabolic transformation through kinetic isotope effects [9].

Table 1: Cytochrome P450 Isoform Contributions to Promazine Hydroxylation and Sulfoxidation

Cytochrome P450 IsoformHydroxylation Activity (%)Sulfoxidation Activity (%)Relative Expression in Liver
CYP1A231.064.012.7%
CYP3A439.034.028.8%
CYP2C914.02.015.6%
CYP2C192.01.02.6%
CYP2D62.30.11.5%

Data derived from human liver microsome studies at 10 μM substrate concentration [2] [5]

The deuterium substitution in 2-Hydroxy Promazine-d6 significantly affects the metabolic profile compared to the non-deuterated analog [1]. Deuterium forms stronger carbon-hydrogen bonds than regular hydrogen, requiring higher activation energy for metabolic cleavage [9]. This isotope effect results in altered pharmacokinetic properties and modified metabolic stability for deuterated phenothiazine derivatives [9].

N-demethylation represents an additional Phase I pathway, though less significant for the 2-hydroxy derivative [2]. This process involves the removal of methyl groups from the terminal dimethylamino side chain, producing N-desmethyl metabolites [4]. The N-demethylation of promazine is primarily catalyzed by cytochrome P450 1A2 and cytochrome P450 2C19, with minor contributions from cytochrome P450 3A4 [2].

Phase II Conjugation Processes: Glucuronidation and Sulfation Dynamics

Phase II conjugation reactions represent crucial metabolic pathways for 2-Hydroxy Promazine-d6, involving the attachment of hydrophilic moieties to enhance water solubility and facilitate excretion [10]. Glucuronidation constitutes the predominant Phase II pathway for hydroxylated phenothiazine derivatives, catalyzed by UDP-glucuronosyltransferase enzymes [11].

The glucuronidation process involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid to the hydroxyl group of 2-Hydroxy Promazine-d6 [10]. This conjugation reaction occurs primarily in hepatocytes and follows a compulsory ordered bi-bi kinetic mechanism, where the co-factor uridine diphosphate glucuronic acid binds first to the enzyme, followed by substrate binding [10].

Major glucuronide conjugates identified in phenothiazine metabolism include 3-hydroxypromazine glucuronide, representing approximately 3.7% of total metabolites in human studies [4]. The glucuronidation reaction is catalyzed by multiple UDP-glucuronosyltransferase isoforms, with tissue-specific expression patterns influencing the overall conjugation capacity [10].

Table 2: Phase II Conjugation Metabolites and Their Relative Abundances

Conjugate TypeMetabolitePercentage of Total ExcretionPrimary Elimination Route
Glucuronides3-Hydroxypromazine glucuronide3.7%Urine
Glucuronides3-Hydroxy-N-monodemethylpromazine glucuronide3.1%Urine
Sulfates3-Hydroxypromazine sulfate1.5%Urine
Sulfates3-Hydroxy-N-monodemethylpromazine sulfate1.2%Urine
Mixed ConjugatesSulfoxide glucuronides5.5%Bile/Urine

Data compiled from human metabolic studies [4]

Sulfation represents a secondary but significant Phase II pathway for 2-Hydroxy Promazine-d6 [12]. The sulfation process involves the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate to phenolic hydroxyl groups, catalyzed by sulfotransferase enzymes [12]. This conjugation pathway typically exhibits high affinity but low capacity characteristics, becoming saturated at higher substrate concentrations [13].

The sulfation of phenolic compounds follows a three-step enzymatic process involving ATP sulfurylase, adenosine phosphosulfate kinase, and sulfotransferase [12]. The final sulfate ester products are highly acidic with pKa values around 3, resulting in complete ionization at physiological pH and enhanced water solubility [12].

Interplay between glucuronidation and sulfation pathways demonstrates competitive dynamics for available conjugation sites [10]. When sulfation capacity becomes saturated due to limited 3'-phosphoadenosine-5'-phosphosulfate availability, glucuronidation pathways compensate to maintain overall conjugation capacity [13]. This metabolic switching ensures continued detoxification even under high substrate loads [10].

The formation of mixed conjugates, including sulfoxide glucuronides, represents a unique aspect of phenothiazine Phase II metabolism [4]. These conjugates arise from the sequential application of Phase I sulfoxidation followed by Phase II glucuronidation, creating metabolites with enhanced polarity and altered pharmacological properties [4].

Efflux transporters play crucial roles in Phase II metabolite disposition, particularly multidrug resistance-associated proteins and breast cancer resistance protein [10]. These transporters facilitate the cellular excretion of glucuronide and sulfate conjugates, preventing intracellular accumulation and enabling efficient elimination [10].

Interspecies Variability in Metabolic Profile Generation

Significant interspecies differences exist in the metabolic profile generation of 2-Hydroxy Promazine-d6 and related phenothiazine compounds [14]. These variations arise from differences in cytochrome P450 expression patterns, enzyme kinetic properties, and Phase II conjugation capacities across species [15].

Human metabolism of promazine demonstrates distinct patterns compared to laboratory animal models [16]. In humans, cytochrome P450 1A2 and cytochrome P450 3A4 represent the primary enzymes responsible for phenothiazine biotransformation, while rodent models show different isoform contributions [14]. Rat liver microsomes exhibit predominant involvement of CYP2D1, CYP2B2, and CYP1A2 in phenothiazine N-demethylation, with species-specific sulfoxidation mediated by CYP2D1 [14].

Table 3: Interspecies Comparison of Cytochrome P450 Contributions to Phenothiazine Metabolism

SpeciesPrimary N-Demethylation EnzymesPrimary Sulfoxidation EnzymesRelative Metabolic Rate
HumanCYP1A2, CYP2C19, CYP3A4CYP1A2, CYP3A41.0 (Reference)
RatCYP2D1, CYP2B2, CYP1A2CYP2D1, CYP2B22.3
RabbitCYP1A2, CYP3A4CYP1A20.7
MouseCYP1A2, CYP2D9CYP1A2, CYP2D91.8

Relative metabolic rates normalized to human values [14] [16]

Rabbit metabolism of phenothiazine compounds demonstrates a preferential excretion of free or conjugated phenolic metabolites, with 3-hydroxypromazine representing the major metabolite distributed across multiple conjugation fractions [4]. This contrasts with human metabolism, where sulfoxide formation predominates over hydroxylation pathways [4].

Species differences in Phase II conjugation capacity significantly impact overall metabolic profiles [13]. Human liver demonstrates robust glucuronidation capacity for phenolic metabolites, while certain animal models show enhanced sulfation activity [13]. These differences reflect varying expression levels of UDP-glucuronosyltransferase and sulfotransferase isoforms across species [13].

Metabolic switching phenomena occur differently across species, with humans showing greater reliance on glucuronidation when sulfation becomes saturated [10]. Laboratory animals, particularly rodents, maintain higher sulfation capacity due to increased sulfotransferase expression and larger sulfate pools [13].

The formation of unique metabolites varies significantly between species [16]. Humans produce significant quantities of promazine through dechlorination of chlorpromazine, with plasma ratios reaching 1.64 compared to 0.08 in rats [16]. This suggests enhanced dechlorination capacity in human metabolism compared to rodent models [16].

Table 4: Species-Specific Metabolite Formation Patterns

Metabolite ClassHuman (%)Rat (%)Rabbit (%)Mouse (%)
Hydroxylated Derivatives15.28.345.712.1
Sulfoxide Conjugates32.148.212.435.8
N-Demethylated Products28.635.118.931.2
Glucuronide Conjugates18.96.215.88.4
Sulfate Conjugates5.22.27.212.5

Percentage distribution of major metabolite classes [14] [4] [16]

Pharmacokinetic implications of interspecies variability include altered clearance rates, different metabolite half-lives, and varying bioavailability patterns [17]. These differences necessitate careful consideration when extrapolating metabolic data from animal models to human therapeutic applications [17].

The deuterium isotope effect shows species-dependent variations, with different magnitudes of kinetic isotope effects observed across species [9]. This reflects varying cytochrome P450 isoform specificities and their sensitivity to deuterium substitution [9]. Human enzymes typically demonstrate more pronounced isotope effects compared to rodent orthologs, potentially due to structural differences in enzyme active sites [9].

2-Hydroxy Promazine-d6 serves as a highly effective deuterated internal standard in mass spectrometric analysis of phenothiazine compounds and their metabolites [1] [2]. The compound exhibits exceptional analytical performance characteristics that make it invaluable for pharmacokinetic research applications [3] .

The molecular structure of 2-Hydroxy Promazine-d6 incorporates six deuterium atoms specifically positioned at the N-methyl groups, resulting in a molecular formula of C17H14D6N2OS with a molecular weight of 306.5 Da [3] . This deuterium incorporation provides sufficient mass differential from the parent compound while maintaining virtually identical physicochemical properties, ensuring parallel behavior during sample preparation and analysis [5] [6].

Mass Spectrometric Performance Parameters

ParameterValueReference
Molecular FormulaC17H14D6N2OS [3]
Molecular Weight (Da)306.5 [3]
Deuterium Incorporation SitesN-methyl positions [3] [5]
Isotopic Purity (%)> 95 [3] [7]
Retention Time (min)5.2 ± 0.1 [8] [9]
Ionization ModeESI+ [8] [9]
Precursor Ion [M+H]+307.2 [10]
Product Ion238.1 [10]
Collision Energy (eV)25 [10]
Limit of Detection (ng/mL)0.1 [8] [9]
Limit of Quantification (ng/mL)0.5 [8] [9]
Linear Range (ng/mL)0.5 - 50 [8] [9]
Matrix Effect (%)85 - 115 [1] [9]
Recovery (%)80 - 120 [1] [9]

The analytical method development using 2-Hydroxy Promazine-d6 as an internal standard demonstrates superior performance in liquid chromatography-tandem mass spectrometry applications [8] [9]. The compound elutes with a retention time of 5.2 ± 0.1 minutes under reversed-phase chromatographic conditions, providing adequate separation from potential interferents [9] [11].

Electrospray ionization in positive mode yields the protonated molecular ion at m/z 307.2, which fragments predominantly to produce a characteristic product ion at m/z 238.1 under collision-induced dissociation conditions [10]. This fragmentation pattern corresponds to the loss of the dimethylaminopropyl side chain, consistent with established phenothiazine fragmentation mechanisms [12] [9].

The analytical validation parameters demonstrate exceptional sensitivity with a limit of detection of 0.1 ng/mL and limit of quantification of 0.5 ng/mL [8] [9]. The method exhibits excellent linearity across the concentration range of 0.5-50 ng/mL, which encompasses both therapeutic and subtherapeutic levels encountered in pharmacokinetic studies [9] [11].

Matrix effects are effectively controlled through the use of 2-Hydroxy Promazine-d6 as an internal standard, with ion suppression or enhancement maintained within acceptable limits of 85-115% [1] [9]. The extraction recovery ranges from 80-120%, indicating robust sample preparation methodology [1] [9].

Advantages in Pharmacokinetic Applications

The implementation of 2-Hydroxy Promazine-d6 as a deuterated internal standard provides several analytical advantages in pharmacokinetic research [1] [2]. The deuterium substitution creates a kinetic isotope effect that enhances metabolic stability while maintaining nearly identical chromatographic behavior to the analyte of interest [13] [14].

Deuterated internal standards offer superior correction for analytical variability compared to structural analogs, as they co-elute with the target analyte and exhibit identical matrix effects [1] [15]. This results in improved precision and accuracy, particularly critical for pharmacokinetic studies where precise quantification is essential for determining absorption, distribution, metabolism, and elimination parameters [2] [16].

The isotopic purity of greater than 95% ensures minimal interference from unlabeled impurities [3] [7]. Mass spectrometric detection can readily distinguish between the deuterated and non-deuterated forms based on the 6 Da mass difference, providing unambiguous quantification [17] [18].

Nuclear Magnetic Resonance Spectral Analysis Techniques

Nuclear Magnetic Resonance spectroscopy represents a powerful analytical technique for structural characterization and purity assessment of 2-Hydroxy Promazine-d6 [19] [20]. The incorporation of deuterium atoms provides unique spectroscopic signatures that enable comprehensive analysis of isotopic enrichment and structural integrity [21] [17].

Deuterium Nuclear Magnetic Resonance Analysis

Deuterium Nuclear Magnetic Resonance spectroscopy offers direct observation of deuterium incorporation sites within the 2-Hydroxy Promazine-d6 molecule [20] [21]. Deuterium possesses a nuclear spin of I = 1, distinct from the I = 1/2 of hydrogen, resulting in characteristic spectroscopic behavior [20] [22].

The deuterium chemical shifts for 2-Hydroxy Promazine-d6 appear in the range of 2.3-2.5 ppm, corresponding to the N-methyl positions where deuterium substitution occurs [19] [20]. These signals appear as broad singlets due to the quadrupolar nature of the deuterium nucleus, which possesses an electric quadrupole moment [20] [21].

NMR ParameterValue RangeApplicationReference
Deuterium Chemical Shift (ppm)2.3 - 2.5Deuterium position confirmation [19] [20]
Coupling PatternBroad singletDeuterium environment analysis [19] [21]
Integration Value6.0 ± 0.3Isotopic purity determination [20] [17]
Relaxation Time T1 (s)0.8 - 1.2Molecular dynamics studies [20] [23]
Quadrupolar Coupling (kHz)0.15 - 0.25Solid-state NMR analysis [20] [21]
Spectral Resolution (Hz)0.5 - 1.0Quantitative analysis [19] [17]
Acquisition Time (s)2.0 - 4.0Signal-to-noise optimization [19] [21]
Pulse Sequence90° pulseStructural verification [20] [23]
Temperature (K)298 - 308Stability assessment [19] [17]
SolventCDCl3, DMSO-d6Solubility optimization [19] [21]

Integration analysis of the deuterium signals provides quantitative assessment of isotopic enrichment [20] [17]. The theoretical integration value for complete deuteration at the six N-methyl positions should yield a value of 6.0, with experimental values typically falling within 6.0 ± 0.3, confirming high isotopic purity [17] [18].

Quantitative Nuclear Magnetic Resonance Applications

Quantitative Nuclear Magnetic Resonance techniques enable precise determination of isotopic abundance and structural integrity [22] [17]. The combination of 1H NMR and 2H NMR provides comprehensive characterization of deuterium-labeled compounds [18] [17].

Proton Nuclear Magnetic Resonance analysis reveals the absence of signals corresponding to the N-methyl protons in fully deuterated 2-Hydroxy Promazine-d6 [19] [17]. This negative confirmation, coupled with the presence of corresponding deuterium signals, validates successful isotopic substitution [20] [21].

Relaxation time measurements provide insights into molecular dynamics and local environment effects [20] [23]. T1 relaxation times for deuterium nuclei in 2-Hydroxy Promazine-d6 typically range from 0.8-1.2 seconds, reflecting the molecular motional characteristics [23] [20].

Solid-state Nuclear Magnetic Resonance techniques can probe deuterium quadrupolar coupling constants, which provide information about molecular orientation and dynamic behavior [20] [21]. Quadrupolar coupling constants for 2-Hydroxy Promazine-d6 fall within the range of 0.15-0.25 kHz, consistent with aliphatic deuterium environments [21] [20].

Analytical Method Development

Nuclear Magnetic Resonance method development for 2-Hydroxy Promazine-d6 requires optimization of acquisition parameters to maximize sensitivity and resolution [19] [21]. Acquisition times of 2.0-4.0 seconds provide optimal signal-to-noise ratios while maintaining reasonable experimental duration [19] [21].

Temperature control between 298-308 K ensures reproducible measurements and prevents thermal degradation [19] [17]. Solvent selection plays a crucial role, with deuterated chloroform and dimethyl sulfoxide-d6 providing optimal solubility and minimal interference [19] [21].

Pulse sequence optimization utilizing 90-degree pulses ensures quantitative excitation of all deuterium nuclei [20] [23]. Spectral resolution of 0.5-1.0 Hz enables accurate integration and chemical shift determination [19] [17].

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry provides unparalleled capabilities for metabolite identification and structural elucidation in pharmacokinetic research involving 2-Hydroxy Promazine-d6 [24] [25]. The technique combines accurate mass determination with advanced fragmentation analysis to enable comprehensive metabolite profiling [24] [26].

Instrumental Parameters and Performance

High-resolution mass spectrometry systems optimized for metabolite identification require specific parameter settings to achieve optimal performance [24] [25]. Mass accuracy better than 2.0 ppm ensures reliable molecular formula assignment and distinction between isobaric compounds [24] [25].

HRMS ParameterOptimal ValueApplication PurposeReference
Mass Accuracy (ppm)< 2.0Accurate mass determination [24] [25]
Resolution (FWHM)> 100,000Isobaric compound separation [24] [26]
Mass Range (m/z)50 - 1000Metabolite screening [24] [25]
Scan Rate (Hz)5 - 10Real-time monitoring [24] [26]
Dynamic Range10^6Trace analysis [24] [25]
Sensitivity (fg)< 10Ultra-low detection [24] [27]
Fragmentation Energy (eV)10 - 50Structural elucidation [24] [25]
Ion Source Temperature (°C)250 - 350Optimal ionization [24] [26]
Capillary Voltage (V)3000 - 4000Ion transmission [24] [25]
Nebulizer Pressure (psi)20 - 40Aerosol formation [24] [26]

Resolution capabilities exceeding 100,000 FWHM enable separation of isobaric metabolites that differ by minimal mass units [24] [26]. This high resolution proves essential when analyzing complex biological matrices where multiple metabolites may possess nearly identical nominal masses [26] [27].

Mass range coverage from 50-1000 m/z encompasses the expected molecular weight range for 2-Hydroxy Promazine-d6 metabolites [24] [25]. Scan rates of 5-10 Hz provide adequate temporal resolution for liquid chromatographic separation while maintaining sufficient data density [24] [26].

Metabolite Detection and Identification Strategies

Mass defect filtering represents a powerful data processing technique for detecting metabolites of 2-Hydroxy Promazine-d6 [24] [12]. The technique exploits the observation that metabolites typically exhibit mass defects within a narrow window relative to the parent compound [24] [12].

Phase I metabolites of 2-Hydroxy Promazine-d6 include hydroxylation, demethylation, and sulfoxidation products [24] [12]. Hydroxylation adds 15.9949 Da to the molecular mass, while demethylation results in a mass decrease of 14.0156 Da [24] [12]. Sulfoxidation increases the molecular mass by 15.9949 Da, identical to hydroxylation but occurring at the sulfur atom [12] [28].

Product ion scanning enables structural elucidation of detected metabolites through characteristic fragmentation patterns [24] [25]. Collision-induced dissociation energies of 10-50 eV provide optimal fragmentation while preserving molecular ion intensity [24] [25].

Neutral loss scanning identifies metabolites sharing common neutral loss patterns [24] [12]. Phase II conjugates such as glucuronides exhibit characteristic neutral losses of 176 Da for glucuronic acid [24] [12]. Glutathione conjugates display neutral losses of 129 Da corresponding to pyroglutamic acid [24] [12].

Advanced Data Processing Techniques

Background subtraction algorithms remove endogenous matrix components to enhance metabolite detection [24] [26]. Isotope pattern matching confirms molecular formula assignments by comparing experimental and theoretical isotope distributions [24] [25].

Multiple mass defect filtering enables simultaneous detection of metabolites across different biotransformation pathways [24] [12]. Extracted ion chromatograms provide temporal resolution of metabolite formation and elimination [24] [25].

Database searching facilitates metabolite identification through comparison with established fragmentation libraries [24] [26]. Accurate mass databases containing known metabolites enable rapid identification of previously characterized transformation products [24] [25].

Applications in Pharmacokinetic Research

High-resolution mass spectrometry enables comprehensive metabolite profiling throughout the course of pharmacokinetic studies [24] [27]. Time-dependent metabolite formation can be monitored to understand enzymatic kinetics and metabolic pathways [24] [25].

Metabolic stability assessment using 2-Hydroxy Promazine-d6 provides insights into the impact of deuterium substitution on biotransformation rates [13] [14]. Kinetic isotope effects resulting from deuterium incorporation can alter metabolic clearance and metabolite profiles [13] [14].

Metabolite identification studies reveal the formation of unique deuterium-containing metabolites that provide mechanistic insights into biotransformation pathways [6] [29]. Mass spectral fragmentation of deuterated metabolites enables determination of deuterium retention or loss during metabolism [29] [13].

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

306.16729491 g/mol

Monoisotopic Mass

306.16729491 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types